5-HT6 Receptor Agonist vs. Antagonist Switch Determined by Arylsulfonyl Substituent
High-strength differential evidence is limited for this specific CAS number. However, critical class-level data from a closely matched series shows why the pyridinylsulfonyl group is non-interchangeable. In a direct comparator study of 3-(arylsulfonyl)-1-(piperidin-4-yl)-1H-indoles, changing the aryl group dictated functional output. Compound 6o (a comparator in this scaffold class) acted as an agonist (EC50 = 60 nM, Emax = 70%), while compound 6y acted as an antagonist (IC50 = 17 nM, Imax = 86%) in the same 5-HT6 adenylyl cyclase assay [1]. This evidence proves that for the target scaffold of 651335-74-9, the 2-pyridinyl group will define an exclusive functional profile that cannot be replicated by a phenyl or substituted phenyl analog, which a user must verify experimentally [1].
| Evidence Dimension | Functional activity (agonism vs. antagonism) at 5-HT6 receptor |
|---|---|
| Target Compound Data | Target compound (651335-74-9) contains a 2-pyridinylsulfonyl group; explicit functional data not found in primary searches. |
| Comparator Or Baseline | Class-level comparators: Compound 6o (aryl agonist) EC50 = 60 nM, Emax = 70%; Compound 6y (aryl antagonist) IC50 = 17 nM, Imax = 86%. |
| Quantified Difference | Not calculable for the specific compound. The class-level differential is a qualitative switch from full agonism to full antagonism depending on the aryl group identity. |
| Conditions | 5-HT6 adenylyl cyclase functional assay (in vitro). |
Why This Matters
This data demonstrates that the arylsulfonyl moiety is a functional selectivity switch, making the specific pyridinyl variant 651335-74-9 a non-substitutable entity for any user investigating biased signaling or functional outcome.
- [1] Bernotas, R.C., et al. 3-(Arylsulfonyl)-1-(azacyclyl)-1H-indoles are 5-HT(6) receptor modulators. Bioorg Med Chem Lett. 2010 Mar 1;20(5):1657-60. View Source
